

Spectroscopic Profile of 2-Chloro-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzaldehyde

Cat. No.: B1353916

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3-methoxybenzaldehyde**. The information is compiled from predictive data and analysis of structurally related compounds, offering a robust resource for the identification and characterization of this molecule. This document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-3-methoxybenzaldehyde**. These predictions are based on established principles of spectroscopy and data from analogous substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Aldehyde (-CHO)
~7.6	dd	1H	Aromatic Proton
~7.4	t	1H	Aromatic Proton
~7.2	dd	1H	Aromatic Proton
~3.9	s	3H	Methoxy (-OCH ₃)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~190	Carbonyl Carbon (C=O)
~158	Aromatic Carbon (-O-C)
~135	Aromatic Carbon (-Cl-C)
~130	Aromatic Carbon
~128	Aromatic Carbon
~125	Aromatic Carbon
~115	Aromatic Carbon
~56	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-3-methoxybenzaldehyde** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi resonance)
~1700	Strong	Carbonyl (C=O) Stretch of the aldehyde
~1580, ~1470	Medium	Aromatic C=C Bending
~1250	Strong	Aryl-O Stretch (Methoxy)
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula for **2-Chloro-3-methoxybenzaldehyde** is C₈H₇ClO₂.[\[1\]](#)

Predicted Mass Spectrometry Data[\[1\]](#)

m/z Value	Predicted Adduct
170.01	[M] ⁺
171.02	[M+H] ⁺
193.00	[M+Na] ⁺

The fragmentation pattern in Electron Ionization (EI) Mass Spectrometry is anticipated to show losses of key functional groups. Common fragments would likely include the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), and a chlorine atom (-Cl).

Experimental Protocols

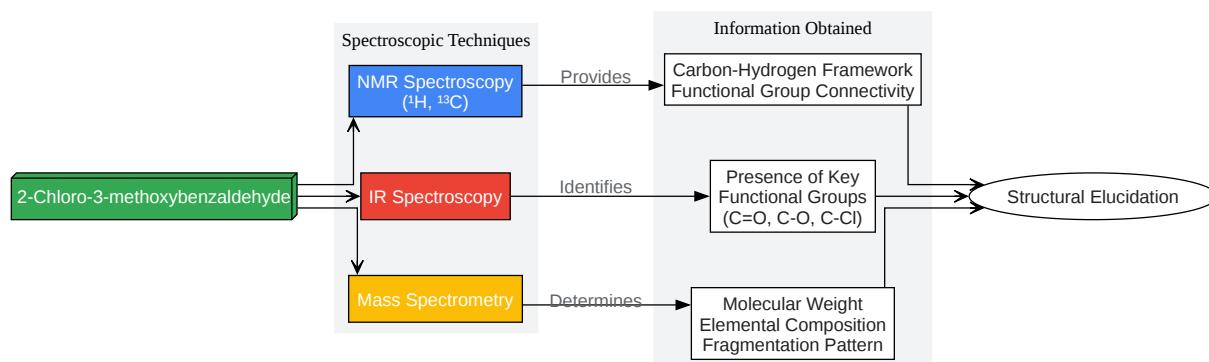
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-Chloro-3-methoxybenzaldehyde** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- Data Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - For ¹H NMR, standard parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of **2-Chloro-3-methoxybenzaldehyde** can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.


- The sample is placed in the beam path.
- The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-Chloro-3-methoxybenzaldehyde** in a volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common technique for generating fragments and providing structural information. Electrospray Ionization (ESI) is a softer ionization method that is useful for determining the molecular weight.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic molecule like **2-Chloro-3-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2-Chloro-3-methoxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-3-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353916#spectroscopic-data-of-2-chloro-3-methoxybenzaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com